molecular formula C10H5ClN4O B4242725 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 67200-28-6

5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B4242725
CAS No.: 67200-28-6
M. Wt: 232.62 g/mol
InChI Key: SPYVPDVCOMCERU-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS 67200-28-6) is a chemical compound with the molecular formula C 10 H 5 ClN 4 O and a molecular weight of 232.626 g/mol . This specialty chemical features the [1,2,5]oxadiazolo[3,4-b]pyrazine core, a scaffold of significant interest in medicinal chemistry and chemical biology for developing compounds with targeted biological activities . The [1,2,5]oxadiazolo[3,4-b]pyrazine core is a strongly electron-withdrawing structure that contributes to the properties of its derivatives . Researchers are exploring compounds based on this core for two primary areas of application. First, they serve as key precursors for the synthesis of mitochondrial uncouplers, which are investigated for potential therapeutic roles in metabolic diseases such as nonalcoholic steatohepatitis (NASH) . Second, derivatives of this core have been identified as resistance-modifying agents (RMAs) that can re-sensitize multidrug-resistant (MDR) Gram-negative bacteria to last-resort antibiotics like colistin . The 5-(4-chlorophenyl) derivative is part of ongoing structure-activity relationship (SAR) studies to optimize the potency and selectivity of these molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O/c11-7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-16-14-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVPDVCOMCERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NON=C3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388120
Record name [1,2,5]Oxadiazolo[3,4-b]pyrazine, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67200-28-6
Record name [1,2,5]Oxadiazolo[3,4-b]pyrazine, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorophenylhydrazine with glyoxal to form the intermediate, which is then cyclized with nitrous acid to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the oxadiazolo[3,4-b]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro precursor 5,6-dichloro- oxadiazolo[3,4-b]pyrazine undergoes sequential nucleophilic substitutions to introduce amino or hydroxyl groups. For example:

  • Reaction with 4-chloroaniline :
    Substitution at the 6-position yields 5-chloro-6-((4-chlorophenyl)amino)- oxadiazolo[3,4-b]pyrazine .
    Conditions : NaH in 1,4-dioxane, room temperature, 48 hours .

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl derivative participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling:

Table 1: Optimization of Buchwald-Hartwig Amination

LigandPd SourceBaseSolventYield (%)
TricyclohexylphosphinePd(OAc)₂K₃PO₄1,4-Dioxane45
BINAPPd(OAc)₂K₃PO₄Toluene28
  • Key reaction :
    5-(2-Bromophenyl)- oxadiazolo[3,4-b]pyrazine reacts with aniline derivatives to form 5-aryl-5H- oxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles via domino C–N bond formation .

Domino Reactions for Annulated Products

The compound acts as a precursor in domino reactions to synthesize fused heterocycles:

  • Mechanism :

    • Initial Buchwald-Hartwig amination forms an intermediate.

    • Intramolecular cyclization generates a dihydropyrazine intermediate.

    • Oxidation by air yields the final annulated product .

Example:

5-(2-Bromophenyl)- oxadiazolo[3,4-b]pyrazine + p-toluidine5-(p-tolyl)-5H- oxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole (Yield: 45%) .

Electronic Effects on Reactivity

The oxadiazolo-pyrazine core strongly withdraws electrons, activating the aniline N–H for proton donation (critical for mitochondrial uncoupling activity) .

Table 2: Substituent Effects on Mitochondrial Uncoupling

Substituent (R)pKa (N–H)Uncoupling Activity
4-Cl6.2High
3-NO₂5.8Moderate
2-OCH₃7.1Low

Suzuki-Miyaura Coupling

The bromophenyl derivative reacts with arylboronic acids to form biphenyl-linked derivatives:

  • Example :
    5-(2-Bromophenyl)- oxadiazolo[3,4-b]pyrazine + 4-carbazol-9-ylphenylboronic acid5-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-2-yl)- oxadiazolo[3,4-b]pyrazine (Yield: 72%) .
    Conditions : Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C .

Scientific Research Applications

Anticancer Research

The compound has been evaluated for its anticancer properties, particularly as part of the broader class of oxadiazole derivatives. Research indicates that oxadiazoles exhibit significant biological activities, including anticancer effects.

  • Study Overview : A study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazoles and tested their anticancer activities against a panel of 60 cell lines.
  • Key Findings : Two specific compounds demonstrated notable efficacy:
    • Compound 18 (NSC-776965) : Mean growth percentage of 66.23% at a single high dose.
    • Compound 27 (NSC-776971) : Mean growth percentage of 46.61% with GI50 values ranging from 0.40 to 14.9 µM in five-dose assays.
Compound IDGrowth Percentage (%)GI50 Range (µM)
NSC-77696566.231.41 – 15.8
NSC-77697146.610.40 – 14.9

This highlights the potential of oxadiazole derivatives in the development of new anticancer agents, suggesting that modifications to the oxadiazole structure can enhance their therapeutic efficacy .

Mitochondrial Uncoupling

Another significant application of this compound is in the context of mitochondrial uncouplers, which are being explored for their role in treating metabolic disorders such as nonalcoholic steatohepatitis (NASH).

  • Mechanism : Mitochondrial uncouplers disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation.
  • Research Findings : In a study focusing on structure–activity relationships (SAR) involving derivatives of [1,2,5]oxadiazolo[3,4-b]pyrazine:
    • A derivative demonstrated an EC50 value of approximately 4.3μM4.3\mu M, indicating strong uncoupling activity.
Compound IDEC50 (µM)Activity Relative to Control
Derivative4.3>60% of BAM15 activity

These findings suggest that compounds like 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine could be pivotal in developing treatments for metabolic diseases by enhancing mitochondrial function .

Chemokine Receptor Inhibition

The compound has also been investigated as a potential inhibitor of chemokine receptors, specifically targeting CCR5, which plays a crucial role in various inflammatory processes and diseases.

  • Study Insights : A recent study identified disubstituted [1,2,5]oxadiazolo-[3,4-b]pyrazines as promising CCR5 antagonists.
  • Key Metrics :
    • The most promising compound exhibited an IC50 value of 1.09μM1.09\mu M, demonstrating selectivity over other receptors.
Compound IDIC50 (µM)Selectivity Ratio (CCR5/CCR2)
Compound 3ad1.09~30-fold

These results indicate that derivatives of this compound may serve as valuable tools in the development of therapies for diseases involving chemokine signaling pathways .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an allosteric modulator of certain kinases, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by empirical data and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the oxadiazolo-pyrazinyl core : This is achieved through cyclization of appropriate precursors under controlled conditions.
  • Introduction of the chlorophenyl group : A nucleophilic substitution reaction is used where a suitable chlorophenylamine reacts with the oxadiazolo-pyrazinyl core.
  • Final modifications : The compound can undergo further reactions to introduce additional functional groups or improve yield and purity through optimization of reaction conditions such as temperature and pressure .

The biological activity of this compound is primarily attributed to its role as a mitochondrial uncoupler . It facilitates the transport of protons across mitochondrial membranes, disrupting ATP synthesis and leading to increased metabolic rates. This mechanism has implications for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance:

  • Inhibition of RET Kinase : A series of derivatives related to this compound demonstrated moderate to high potency against RET kinase, which is implicated in various cancers. In particular, certain derivatives have shown effectiveness in inhibiting cell proliferation driven by RET mutations .
  • Structure-Activity Relationship (SAR) : Research has established that modifications to the oxadiazole ring can enhance anticancer activity. For example, substituents at the 5 and 6 positions of the pyrazine ring significantly influence potency .

Case Studies

  • Mitochondrial Uncoupling in NAFLD : In a study involving a mouse model of NAFLD, compounds derived from this compound were shown to lower liver triglyceride levels and reduce inflammation and fibrosis scores .
  • In Vitro Anticancer Activity : Various derivatives were tested in vitro against cancer cell lines. Results indicated that modifications to the chlorophenyl group enhanced cytotoxicity against specific cancer types while maintaining low toxicity towards normal cells .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:

CompoundBiological ActivityMechanism
This compoundAnticancer; Metabolic regulatorMitochondrial uncoupling
Benzo[c][1,2,5]oxadiazolesAntimicrobial; AnticancerVaries with substituents
Spiro[1,2,5]oxadiazolo[3,4-b]pyrazinesPotential anticancerVaries with structure

Q & A

Q. What is the standard synthetic route for 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine and its analogs?

The compound is synthesized via nucleophilic substitution reactions starting from 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (4). A two-step "one-pot" method is commonly used:

  • Step A : Reacting the dichloro precursor with substituted amines or phenols (1:1 molar ratio) in dry dichloromethane at 0°C, followed by solvent evaporation to yield intermediate 5.
  • Step B : Intermediate 5 undergoes further substitution with piperidine/phenolic derivatives at 40°C, purified via reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA). Yields range from 1% to 45%, with purity confirmed by HPLC (85–100%) . Key reagents: Amines, phenols, and anhydrous solvents. Characterization involves 1^1H/13^13C NMR and HRMS.

Q. Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (400 MHz, CDCl3_3) confirm substituent positions and scaffold integrity. For example, aromatic protons appear at δ 7.2–8.5 ppm, while piperidine/phenoxy groups show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • HPLC Purity : Reverse-phase C8/C18 columns with UV detection at 220 nm ensure >85% purity for biological testing .

Advanced Research Questions

Q. How do substitution patterns at positions 5 and 6 influence p38 MAP kinase inhibition?

Substitutions determine binding affinity to the A-loop regulatory site of p38α. For instance:

  • Electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance IL-1β inhibition (IC50_{50} <100 nM) by stabilizing interactions with Arg186/Arg189 residues.
  • Hydrophobic moieties (e.g., benzofuran) improve solubility without compromising potency. SAR studies reveal that disubstituted analogs (e.g., 6m, 6n) achieve nanomolar activity in human monocyte-derived macrophages via ADP-Glo™ kinase assays . Methodological Insight : Use molecular docking (AutoDock Vina) to model substituent interactions with the A-loop pocket .

Q. What computational strategies guide lead optimization for this scaffold?

  • In Silico Screening : Substructure searches in SciFinder identify hits with simplified scaffolds. For example, virtual screening prioritized disubstituted furazanopyrazines based on steric and electronic complementarity to the A-loop .
  • Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) assess binding stability. For instance, piperazine analogs show longer residence times (≥50 ns) compared to piperidine derivatives .
  • ADMET Prediction : Tools like SwissADME evaluate logP (optimal 2–3) and topological polar surface area (TPSA <90 Ų) to balance solubility and membrane permeability .

Q. How can solubility be enhanced without sacrificing inhibitory potency?

  • Polar Group Insertion : Replacing methylene bridges with oxygen (e.g., 6j) increases aqueous solubility by 2-fold while maintaining IC50_{50} <50 nM .
  • Ring Modifications : Substituting piperidine with piperazine (e.g., 6p) introduces hydrogen-bond donors, improving solubility (logP reduction from 3.1 to 2.4) .
  • Prodrug Strategies : Esterification of phenolic -OH groups (e.g., 6b) enhances bioavailability, with in vitro hydrolysis studies confirming regeneration of active compounds .

Q. How to resolve discrepancies between in vitro and in vivo efficacy?

  • Metabolic Stability : Use liver microsome assays (human/rodent) to identify labile sites (e.g., ester hydrolysis in 6d). Structural rigidification (e.g., cyclopropyl groups) reduces CYP450-mediated degradation .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis reveals >95% PPB for hydrophobic analogs, necessitating dose adjustments in murine inflammation models .
  • PK/PD Modeling : Allometric scaling from mouse to human predicts a 10 mg/kg dose for IL-1β suppression in synovial fluid .

Methodological Tables

Q. Table 1. Key SAR Findings for p38α Inhibition

CompoundSubstituentsIC50_{50} (IL-1β)logPSolubility (µM)
6m4-Chlorophenoxy, benzofuran28 nM2.812.5
6nPiperazine, 4-propoxy45 nM2.145.0
6pPiperidine, pyridineamide89 nM3.38.2
Data sourced from in vitro macrophage assays and HPLC solubility tests .

Q. Table 2. Computational Parameters for Lead Optimization

ParameterTool/SoftwareTarget Value
Docking ScoreAutoDock Vina≤-9.0 kcal/mol
TPSASwissADME<90 Ų
MD Stability (RMSD)AMBER≤2.0 Å (50 ns)
Guided by kinase-ligand co-crystal structures (PDB: 3COX) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Reactant of Route 2
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5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.